5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
The compound 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic molecule that features a combination of several functional groups, including piperazine, furan, oxazole, and nitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common synthetic routes include:
Formation of Piperazine Derivative: The piperazine ring is often synthesized through a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone or aldehyde.
Furan and Oxazole Ring Formation: These heterocycles can be formed through cyclization reactions involving appropriate precursors.
Final Coupling and Functionalization: The intermediate compounds are coupled under controlled conditions, often using catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile: has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: The compound’s unique structure may be explored for applications in materials science, such as the development of new polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-Chloro-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one hydrochloride
Uniqueness
The uniqueness of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups and heterocycles, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H25ClN4O3 |
---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]-2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C27H25ClN4O3/c1-18-6-7-19(2)25(14-18)33-17-22-8-9-24(34-22)26-30-23(16-29)27(35-26)32-12-10-31(11-13-32)21-5-3-4-20(28)15-21/h3-9,14-15H,10-13,17H2,1-2H3 |
InChI Key |
LKBMESBWBABEMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCN(CC4)C5=CC(=CC=C5)Cl)C#N |
Origin of Product |
United States |
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